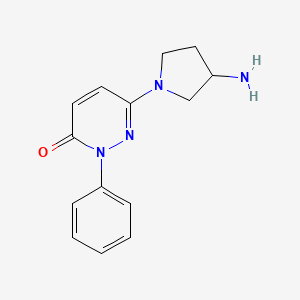

6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one

説明

6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one is a pyridazinone derivative featuring a phenyl group at position 2 and a 3-aminopyrrolidine substituent at position 4. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . This compound is commercially available from multiple suppliers (e.g., AKOS027459400) and is structurally distinct due to its hybrid aromatic-heterocyclic framework .

特性

分子式 |

C14H16N4O |

|---|---|

分子量 |

256.30 g/mol |

IUPAC名 |

6-(3-aminopyrrolidin-1-yl)-2-phenylpyridazin-3-one |

InChI |

InChI=1S/C14H16N4O/c15-11-8-9-17(10-11)13-6-7-14(19)18(16-13)12-4-2-1-3-5-12/h1-7,11H,8-10,15H2 |

InChIキー |

QHPOOMNOIQJENQ-UHFFFAOYSA-N |

正規SMILES |

C1CN(CC1N)C2=NN(C(=O)C=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

6-(3-アミノピロリジン-1-イル)-2-フェニルピリダジン-3(2H)-オンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、ピリダジノンコアの調製から始まり、その後アミノピロリジンとフェニル基を導入します。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を実現するために最適化されます。

工業的生産方法

工業的な環境では、この化合物の生産には、大規模なバッチプロセスまたは連続フロープロセスが関与する可能性があります。方法の選択は、コスト、効率、環境への影響などの要因によって異なります。マイクロ波支援合成やグリーンケミストリーの原則などの高度な技術が、持続可能性を高めるために頻繁に採用されています。

化学反応の分析

科学的研究の応用

6-(3-アミノピロリジン-1-イル)-2-フェニルピリダジン-3(2H)-オンは、いくつかの科学的研究の応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして役立ちます。

生物学: この化合物は、抗菌性や抗がん性など、潜在的な生物活性を研究されています。

医学: さまざまな病気の治療薬としての可能性に焦点を当てています。

産業: 新しい材料や化学プロセスの開発に使用されます。

科学的研究の応用

6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research focuses on its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用機序

6-(3-アミノピロリジン-1-イル)-2-フェニルピリダジン-3(2H)-オンの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的は、酵素、受容体、およびその他のタンパク質などです。この化合物の効果は、シグナル伝達、遺伝子発現、代謝調節などの経路を介して媒介されます。

類似化合物との比較

Structural Modifications and Substituent Effects

The pyridazinone scaffold allows for diverse substitutions. Key analogs and their differences are summarized below:

Key Observations :

Physicochemical Properties

Limited solubility data are available for the target compound, but inferences can be made from analogs:

- 6-Phenylpyridazin-3(2H)-one: Exhibits low solubility in water but improved solubility in polar aprotic solvents like DMSO or methanol .

- Target Compound: The 3-aminopyrrolidine group likely enhances water solubility compared to non-polar analogs (e.g., styryl derivatives in ).

- Melting Points: The target compound’s melting point is unreported, but pyridazinones with polar groups (e.g., triazine derivatives) typically melt between 160–220°C .

生物活性

6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one is a synthetic compound that belongs to the pyridazinone class, recognized for its diverse biological activities. This article explores its pharmacological profile, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Chemical Formula: C₁₅H₁₈N₄O

- Molecular Weight: Approximately 270.33 g/mol

- CAS Number: 1710674-80-8

The structure consists of a pyridazine ring fused with a carbonyl group and an aminopyrrolidine moiety, which contributes to its unique reactivity and biological properties.

Pharmacological Profile

6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one exhibits several promising biological activities:

- Antidepressant Potential: Preliminary studies suggest that this compound may serve as a lead compound for developing new antidepressants due to its ability to modulate neurotransmitter systems.

- Anticancer Activity: Research indicates potential anticancer properties, with mechanisms involving apoptosis induction in cancer cell lines.

Table 1: Summary of Biological Activities

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. The SAR studies indicate that modifications in the phenyl group or the pyrrolidine moiety can significantly affect the biological activity, suggesting a critical role of these substituents in enhancing efficacy.

Case Studies and Experimental Findings

Several case studies have investigated the biological activity of this compound:

- Antidepressant Efficacy: A study involving animal models demonstrated that administration of 6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one resulted in significant reductions in depressive-like behaviors compared to control groups. The results indicated increased levels of serotonin in the prefrontal cortex.

- Anticancer Studies: In vitro experiments showed that the compound effectively inhibited cell proliferation in various cancer cell lines, including breast and lung cancer. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Table 2: Case Study Results

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Antidepressant | Rodent models | Reduced depressive behaviors; increased serotonin levels |

| Anticancer | Human cancer cell lines | Inhibition of proliferation; apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。